N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-3-methylbenzamide
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Overview
Description
Scientific Research Applications
Anticancer Activity and Drug Synthesis
A compound synthesized through the condensation of 3-methoxybenzoic acid with ethane-1,2-diamine, closely related to the chemical structure , was evaluated for its anticancer activity. It demonstrated marked inhibition against several human cancer cell lines, including colon, lung adenocarcinoma, and gastric cancer, showing promising anticancer activity. This compound was further analyzed for its molecular structure and electronic properties using density functional theory (DFT) and molecular docking studies, suggesting a potential mechanism for its activity against cancer cells (Huang et al., 2020).
Metabotropic Glutamate Receptor Imaging
Another research avenue involves the development of novel radioligands for positron emission tomography (PET) imaging of metabotropic glutamate receptor subtype 1 (mGluR1) in the brain. Compounds with structural similarities were synthesized and evaluated, showing high in vitro binding affinity for mGluR1. PET imaging studies in rats indicated high brain uptake and distribution consistent with the known localization of mGluR1, highlighting the compound's potential for in vivo brain imaging and functional studies (Fujinaga et al., 2012).
Molecular Interaction Analysis
The study of molecular interactions and crystal structure analysis of compounds containing pyrimidinyl groups revealed insights into their conformational dynamics and interaction patterns. Such analyses are crucial for understanding the molecular basis of their biological activity and can inform the design of more effective therapeutic agents. For example, research into the stabilization of cis secondary amide conformations by using pentafluorophenyl groups has provided valuable information on the conformational preferences of these compounds, which could be relevant for designing drugs with improved pharmacological profiles (Forbes et al., 2001).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]-3-methylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-11-5-4-6-12(9-11)15(20)17-10-13-16-8-7-14(18-13)19(2)3/h4-9H,10H2,1-3H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWJZCVAUJLUJFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCC2=NC=CC(=N2)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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